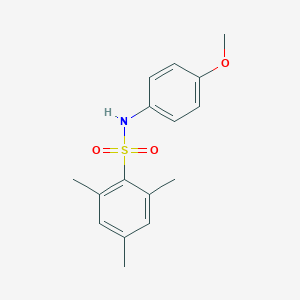

N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-11-9-12(2)16(13(3)10-11)21(18,19)17-14-5-7-15(20-4)8-6-14/h5-10,17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRCZRBFSIPIHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 4-methoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonamide group can be reduced to an amine group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Formation of N-(4-hydroxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide.

Reduction: Formation of N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes or receptors involved in disease pathways.

Materials Science: It can be used as a building block in the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties.

Biological Studies: The compound is investigated for its biological activity, including antimicrobial and anticancer properties.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various organic transformations.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and inhibiting their activity. The sulfonamide group can interact with the active site of enzymes, while the methoxy and methyl groups can enhance binding affinity and specificity. The exact molecular pathways involved would depend on the target and the biological context.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Group Comparison

| Compound | Core Structure | Key Substituents | Biological Target |

|---|---|---|---|

| Target Compound (C₂₂H₂₆N₂O₃S₂) | Sulfonamide + thiazole | 4-Methoxyphenyl, trimethylbenzene | Unknown |

| Compound 38 (C₂₃H₂₅N₅O₄S) | Acetamide + quinazoline | Pyrrolidinyl, 4-methoxyphenyl | Cancer cells |

| Compound 6l (C₁₇H₁₈N₂O₅S) | Ethenesulfonamide | Hydroxy-dimethoxyphenyl | Not reported |

Table 2. Pharmacological Efficacy

Biological Activity

N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical structure, which includes a sulfonamide group attached to a trimethylbenzene core and a methoxyphenyl substituent. The general formula can be represented as follows:

Biological Activity Overview

Sulfonamides are traditionally known for their antibacterial properties; however, recent studies have expanded their potential applications into antiviral and anticancer domains. The biological activity of this compound can be categorized into several key areas:

- Antibacterial Activity : Like many sulfonamides, this compound exhibits antibacterial properties by inhibiting bacterial folic acid synthesis.

- Antiviral Activity : Emerging evidence suggests that certain sulfonamide derivatives can inhibit viral replication and entry into host cells.

- Anticancer Potential : Investigations have indicated that this compound may affect pathways involved in cancer cell proliferation.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzyme Activity : Sulfonamides typically act as competitive inhibitors of dihydropteroate synthase, an enzyme critical in the bacterial folate synthesis pathway.

- Modulation of Viral Proteins : Some studies have demonstrated that sulfonamide derivatives can interfere with viral glycoproteins, thereby blocking the entry of viruses into cells .

- Antioxidant Properties : Certain derivatives have shown to possess antioxidant activities that may contribute to their anticancer effects .

Table 1: Biological Activities and IC50 Values

| Activity Type | Reference Compound | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Antibacterial | Sulfanilamide | 12.5 | Inhibition of folic acid synthesis |

| Antiviral | Vatalanib | 25 | Inhibition of VEGF receptors |

| Anticancer | Phthalazine Derivative | 15 | EGFR modulation and apoptosis induction |

Case Study: Antiviral Efficacy

A study investigated the antiviral efficacy of various sulfonamides against the Ebola virus (EBOV). The results indicated that this compound exhibited significant inhibition of EBOV glycoprotein entry into cells with an IC50 value comparable to established antiviral agents .

Q & A

Q. What advanced NMR techniques resolve signal overlap in complex spectra of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.